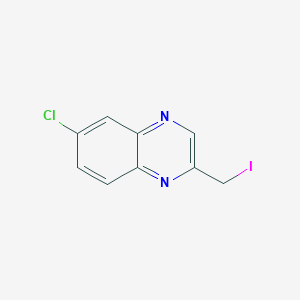
6-Chloro-2-(iodomethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(iodomethyl)quinoxaline is a chemical compound with the molecular formula C9H6ClIN2 and a molecular weight of 304.51 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(iodomethyl)quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 6-chloroquinoxaline with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(iodomethyl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions to form different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-chloro-2-(azidomethyl)quinoxaline .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(iodomethyl)quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(iodomethyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity can be exploited in the synthesis of biologically active molecules and in the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinoxaline: Lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Iodomethylquinoxaline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
6-Chloro-2-(iodomethyl)quinoxaline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities. This dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Eigenschaften
Molekularformel |
C9H6ClIN2 |
|---|---|
Molekulargewicht |
304.51 g/mol |
IUPAC-Name |
6-chloro-2-(iodomethyl)quinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |
InChI-Schlüssel |
CLNMJLPJVRHTRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


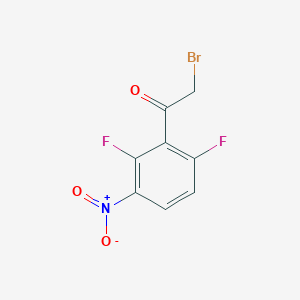
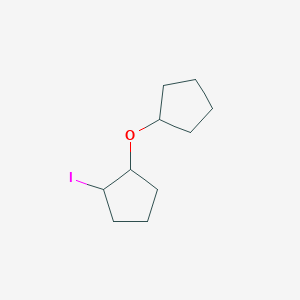
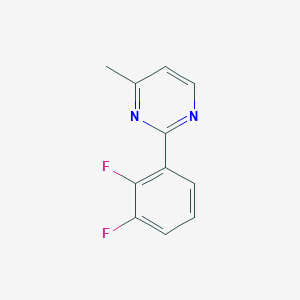
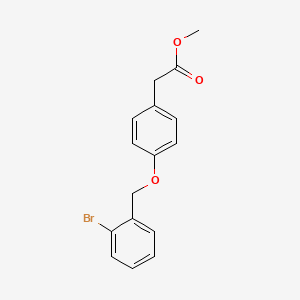
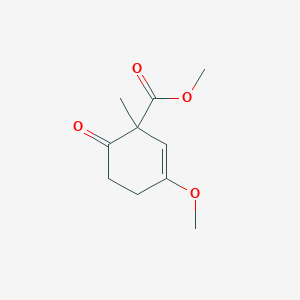
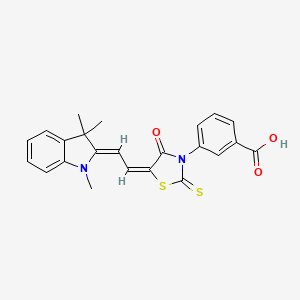
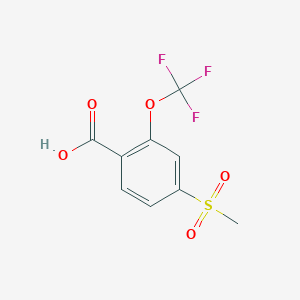

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
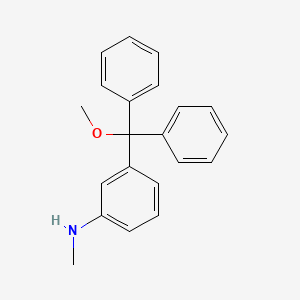
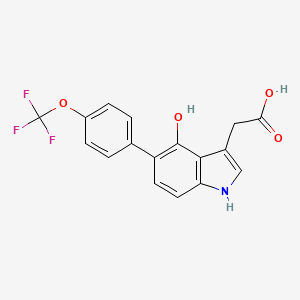
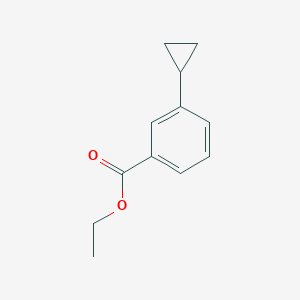

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
